Phenyl 2-bromo-2,2-difluoroacetate

Decarboxylative trifluoromethylation Reactivity comparison Copper catalysis

Phenyl 2-bromo-2,2-difluoroacetate (CAS 1884337-37-4, MFCD26404180) is an aryl ester of bromodifluoroacetic acid with molecular formula C8H5BrF2O2 and molecular weight 251.03 g/mol. This compound exists as a colorless to yellow liquid and is commercially available from multiple suppliers at purity specifications of 95%+ , 97% , and 99% (GC-MS).

Molecular Formula C8H5BrF2O2
Molecular Weight 251.02 g/mol
Cat. No. B8124382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 2-bromo-2,2-difluoroacetate
Molecular FormulaC8H5BrF2O2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)C(F)(F)Br
InChIInChI=1S/C8H5BrF2O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H
InChIKeyQVOQFICDONASAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 2-Bromo-2,2-Difluoroacetate (PhBDFA) Procurement Guide: CAS 1884337-37-4 Technical Specifications and Supplier Purity Data


Phenyl 2-bromo-2,2-difluoroacetate (CAS 1884337-37-4, MFCD26404180) is an aryl ester of bromodifluoroacetic acid with molecular formula C8H5BrF2O2 and molecular weight 251.03 g/mol . This compound exists as a colorless to yellow liquid and is commercially available from multiple suppliers at purity specifications of 95%+ , 97% , and 99% (GC-MS) [1]. The compound serves as a bench-stable trifluoromethylation reagent in copper-catalyzed deoxytrifluoromethylation of alcohols [2] and participates in various C–C coupling reactions including copper-mediated coupling with alkenyl boronates yielding products in 35–93% yield range [3].

Phenyl 2-Bromo-2,2-Difluoroacetate: Why Alternative Halodifluoroacetate Esters and Trifluoroacetates Cannot Substitute Without Performance Loss


Bromodifluoroacetate esters demonstrate fundamentally different reactivity profiles compared to both chlorodifluoroacetate esters and trifluoroacetate esters, precluding simple substitution without compromising synthetic outcomes. Bromodifluoroacetic esters display greater reactivity than chlorodifluoroacetic esters, producing higher yields in decarboxylative coupling reactions [1]. Direct comparative kinetic studies reveal a clear reactivity trend: cinnamyl trifluoroacetate < chlorodifluoroacetate < bromodifluoroacetate [2]. For difluorocarbene generation applications, sodium bromodifluoroacetate offers lower reaction temperatures and reduced reagent quantities compared to sodium chlorodifluoroacetate, along with non-hygroscopic handling advantages [3]. The phenyl ester variant (PhBDFA) provides specific bench-stability characteristics that enable copper-catalyzed deoxytrifluoromethylation of alcohols under mild conditions [4], a transformation not readily accessible with alternative halodifluoroacetate esters.

Phenyl 2-Bromo-2,2-Difluoroacetate Quantitative Differentiation Evidence: Direct Comparative Performance Data vs. Alternative Reagents


Reactivity Ranking: Cinnamyl Bromodifluoroacetate vs. Chlorodifluoroacetate vs. Trifluoroacetate in Decarboxylative Trifluoromethylation

In a direct head-to-head comparison of decarboxylative trifluoromethylation reactivity using cinnamyl alcohol-derived esters, a clear reactivity ranking was established: cinnamyl trifluoroacetate < chlorodifluoroacetate < bromodifluoroacetate [1]. The bromodifluoroacetate derivative demonstrated the highest reactivity among the three leaving group variants evaluated under identical copper-catalyzed conditions, confirming the bromide-bearing ester as the superior electrophile for this transformation.

Decarboxylative trifluoromethylation Reactivity comparison Copper catalysis

Yield Advantage: Bromodifluoroacetic Esters vs. Chlorodifluoroacetic Esters in Decarboxylative Trifluoromethylation

In comparative decarboxylative trifluoromethylation reactions of allylic and benzylic alcohols, bromodifluoroacetic esters displayed greater reactivity than chlorodifluoroacetic esters and produced higher yields (ca. superior performance) [1]. The bromo variant consistently outperformed the chloro analog in terms of product formation efficiency under otherwise identical reaction conditions, substantiating a quantifiable yield advantage.

Trifluoromethylation Decarboxylative coupling Yield optimization

Difluorocarbene Generation Efficiency: Sodium Bromodifluoroacetate vs. Sodium Chlorodifluoroacetate

Sodium bromodifluoroacetate (BrCF2CO2Na) offers several operational advantages over sodium chlorodifluoroacetate (ClCF2CO2Na) as a difluorocarbene source, including lower reaction temperatures, reduced reagent quantities, and easier handling due to its non-hygroscopic nature [1]. The bromo variant eliminates the need for slow addition techniques and excess reagent amounts, making it operationally simpler and more efficient for high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes under mild conditions [1].

Difluorocarbene chemistry gem-Difluorocyclopropanation Reagent handling

Synthetic Utility: Copper-Mediated C–C Coupling Yield Range of Bromodifluoroacetates with Alkenyl Boronates

The reaction of alkenyl boronates and bromodifluoroacetates in the presence of copper powder and TMEDA as the catalytic system was developed, with corresponding C–C coupling products obtained in 35–93% yield [1]. This broad yield range demonstrates the versatility of bromodifluoroacetate esters in constructing CF2-containing molecular architectures across diverse substrate types, establishing a benchmark for evaluating this reagent class in cross-coupling applications.

C–C coupling Organofluorine synthesis Cross-coupling methodology

Bench Stability of Phenyl Bromodifluoroacetate (PhBDFA) as a Trifluoromethylation Reagent

Phenyl bromodifluoroacetate (PhBDFA) has been characterized as a new bench-stable trifluoromethylation reagent that converts readily available alcohols to trifluoromethanes in a copper-catalyzed deoxytrifluoromethylation reaction [1]. Unlike traditional trifluoromethylation protocols requiring multi-step sequences, specialty chemicals, or stoichiometric metals, this one-step catalytic method streamlines access to target biologically active molecules and is positioned as useful for medicinal, agricultural, and materials chemists [1].

Trifluoromethylation Late-stage functionalization Bench-stable reagents

Purity Specifications Across Commercial Suppliers: Comparative Purity Data for Procurement Evaluation

Phenyl 2-bromo-2,2-difluoroacetate is commercially available from multiple suppliers with varying purity specifications: 95%+ (Chemenu) , 97% (AKSci, CymitQuimica) , and 99% (GC-MS) from Adamas [1]. The compound is supplied as a colorless to yellow liquid and requires sealed storage in dry conditions at 2–8 °C or at 4–8 °C in sealed dry conditions , with the 99% GC-MS grade available in 5g quantity as ready-to-ship stock [1].

Commercial availability Purity specification Supplier comparison

Phenyl 2-Bromo-2,2-Difluoroacetate Procurement Application Scenarios: Evidence-Based Use Cases for Laboratory and Industrial Settings


One-Step Catalytic Deoxytrifluoromethylation of Alcohols in Medicinal Chemistry

Medicinal chemistry laboratories seeking to introduce CF3 groups into alcohol-containing lead compounds can utilize phenyl 2-bromo-2,2-difluoroacetate (PhBDFA) as a bench-stable trifluoromethylation reagent for copper-catalyzed one-step deoxytrifluoromethylation [1]. This application eliminates the traditional four-step sequence, reducing both synthetic complexity and procurement of specialty intermediates. The method is positioned as useful for late-stage diversification of lead compounds in drug discovery programs [1].

Synthesis of CF2-Containing Building Blocks via C–C Cross-Coupling

Researchers requiring CF2-containing molecular scaffolds can employ bromodifluoroacetate esters in copper-mediated C–C coupling reactions with alkenyl boronates, achieving product yields ranging from 35% to 93% depending on substrate structure [2]. This methodology is applicable to the construction of fluorinated building blocks for medicinal chemistry, agrochemical development, and materials science applications where the difluoromethylene group modulates lipophilicity, metabolic stability, or conformational properties [2].

Preparation of gem-Difluorocyclopropanes and gem-Difluorocyclopropenes

Laboratories engaged in synthesizing gem-difluorocyclopropanes and gem-difluorocyclopropenes for bioactive molecule development, liquid crystalline materials, or polymer synthesis can leverage bromodifluoroacetate-derived reagents as efficient difluorocarbene sources [3]. Compared to chlorodifluoroacetate alternatives, the bromo variant enables lower reaction temperatures, reduced reagent quantities, and non-hygroscopic handling, improving operational simplicity and reproducibility [3].

Precursor for Radical and Reformatsky-Type Transformations

Synthetic chemists utilizing radical reactions or Reformatsky-type transformations can procure alkyl and aryl bromodifluoroacetates as versatile precursors for β,β-difluorinated enolate equivalents . These intermediates react efficiently with aldehydes and ketones to yield 2,2-difluoro-3-hydroxy esters, providing access to fluorinated building blocks with potential applications in pharmaceutical and agrochemical intermediate synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenyl 2-bromo-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.